Ethyl 3-fluoro-4-hydroxybenzoate
Overview
Description
Ethyl 3-fluoro-4-hydroxybenzoate is a chemical compound. It is similar to Mthis compound and Ethyl 4-fluoro-3-hydroxybenzoate . The molecular formula of the similar compound, Mthis compound, is CHFO .
Synthesis Analysis
The synthesis of a similar compound, 4-(2-Amino-thiazol-5-yloxy)-3-fluoro-benzoic acid ethyl ester, involves the use of 3-fluoro-4-hydroxy benzoic acid ethyl ester . The reaction was carried out under an argon atmosphere and refluxed for 5 hours .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of Mthis compound and Ethyl 4-fluoro-3-hydroxybenzoate . The molecular weight of Ethyl 4-fluoro-3-hydroxybenzoate is 184.17 . A quantum chemical and spectroscopic investigation of a similar compound was reported using DFT/B3LYP/6-311++G (2d, 2p) level of theory .
Scientific Research Applications
1. Photodegradation Studies
Ethyl 3-fluoro-4-hydroxybenzoate has been studied in the context of photodegradation. Gmurek et al. (2015) investigated the photochemical degradation of parabens, including ethyl paraben, using ultraviolet C lamps. This study is relevant because it provides insights into the environmental fate and breakdown of this compound under specific conditions (Gmurek et al., 2015).
2. Growth and Characterization of Crystals
Research has been conducted on the growth and characterization of ethyl 4-hydroxybenzoate crystals. Solanki et al. (2017) used a modified vertical Bridgman technique for this purpose. Their study included analyses such as X-ray diffraction and Fourier Transform Infrared spectroscopy, offering insights into the physical and chemical properties of these crystals (Solanki et al., 2017).
3. Enthalpies of Formation Studies
The gas-phase enthalpies of formation of ethyl hydroxybenzoates, including this compound, have been experimentally and theoretically examined. Ledo et al. (2018) utilized techniques like combustion calorimetry and thermogravimetric analysis for this purpose, providing valuable thermodynamic data for these compounds (Ledo et al., 2018).
4. Synthesis of Novel Compounds
Research into the synthesis of novel compounds using ethyl paraben as a starting material has been conducted. Han et al. (2020) explored the synthesis of novel hydrazide-hydrazones derived from ethyl paraben and evaluated their anticancer activity, showcasing the potential of this compound derivatives in medicinal chemistry (Han et al., 2020).
5. Environmental and Health Impacts
Studies on the effects of parabens, including ethyl paraben, on health and the environment have been conducted. Hu et al. (2013) investigated the effects of parabens on adipocyte differentiation, providing insights into the biological impact of these compounds (Hu et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 3-fluoro-4-hydroxybenzoate is a derivative of hydroxybenzoates . Hydroxybenzoates are aromatic compounds containing a benzoic acid, which is esterified with an alkyl group and para-substituted with a hydroxyl group . .
Mode of Action
It is known that fluoroaromatic compounds can alter bioavailability and metabolic stability drastically due to the extreme electronegativity of the fluorine atom and strength of the carbon-fluorine bond .
Biochemical Pathways
Fluorinated 4-hydroxybenzoates, which include this compound, can be converted by p-hydroxybenzoate-3-hydroxylase . This enzyme is involved in the degradation of aromatic compounds, specifically in the transformation of p-hydroxybenzoate to protocatechuate . Protocatechuate can then undergo the oxygenolytic cleavage of the aromatic ring via meta-fission or ortho-fission to form 2-hydroxymuconic semialdehyde or cis,cis-muconic acid, respectively .
Pharmacokinetics
The presence of the fluorine atom in the molecule could potentially affect these properties, as fluorine is known to alter bioavailability and metabolic stability .
Result of Action
It is known that the metabolism of fluoroaromatic compounds can result in the release of fluoride ions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Furthermore, the presence of specific enzymes, such as p-hydroxybenzoate-3-hydroxylase, in the environment can influence the compound’s action .
properties
IUPAC Name |
ethyl 3-fluoro-4-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOZGTBBNDHZSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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